molecular formula C22H23N5O3 B2541945 8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-45-1

8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2541945
CAS No.: 946280-45-1
M. Wt: 405.458
InChI Key: YXANSCSAWZEKTQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroimidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with partial saturation. Its structure includes a 4-ethoxyphenyl substituent at position 8 and an N-(1-phenylethyl) carboxamide group at position 3. The ethoxyphenyl group introduces electron-donating properties, while the phenylethyl chain may enhance lipophilicity.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-30-18-11-9-17(10-12-18)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXANSCSAWZEKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide ()

  • Core : Identical tetrahydroimidazo[2,1-c][1,2,4]triazine.
  • Substituents :
    • 8-position: 4-Fluorophenyl (electron-withdrawing group).
    • 3-position: N-(3-isopropoxypropyl) carboxamide (branched alkoxy chain).
  • Molecular Weight : 375.4 g/mol.
  • Key Difference : Fluorine’s electronegativity may enhance metabolic stability compared to the ethoxy group in the target compound .

Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core : Tetrahydroimidazo[1,2-a]pyridine (pyridine fused with imidazole).
  • Substituents :
    • 7-position: 4-Nitrophenyl (strong electron-withdrawing).
    • 3-position: Phenethyl group.
  • Molecular Weight: Not explicitly stated, but estimated >500 g/mol due to nitro and ester groups.
  • Key Difference : The pyridine core and nitro group may reduce solubility compared to triazine-based analogs .
Substituent Effects on Physicochemical Properties
Property Target Compound Compound A () Compound B ()
Aromatic Substituent 4-Ethoxyphenyl (electron-donating) 4-Fluorophenyl (electron-withdrawing) 4-Nitrophenyl (electron-withdrawing)
N-Substituent N-(1-Phenylethyl) N-(3-Isopropoxypropyl) Phenethyl
Polarity Moderate (ethoxy increases hydrophilicity) Low (fluorine and branched chain reduce polarity) Very low (nitro and esters enhance hydrophobicity)
Molecular Weight ~400–420 g/mol (estimated) 375.4 g/mol >500 g/mol (estimated)

Characterization :

  • NMR/IR/MS : All compounds were validated via 1H NMR, 13C NMR, IR, and mass spectrometry (e.g., Compound B’s HRMS confirmed a 51% yield) .

Research Implications

  • Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxyphenyl group may improve binding to targets requiring π-π interactions, whereas fluorine in Compound A could enhance oxidative stability.
  • Core Flexibility : The tetrahydroimidazo-triazine core (Target, Compound A) offers tunable solubility, while imidazo-pyridine (Compound B) may prioritize rigidity for specific receptor binding .

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